LY 249933
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY 249933 involves the formation of a 1,4-dihydropyridine ring system. The key steps include the condensation of an aldehyde with a β-keto ester in the presence of ammonia or an amine, followed by cyclization and subsequent functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The compound is typically produced in a controlled environment to maintain the desired purity and stability.
Chemical Reactions Analysis
Types of Reactions
LY 249933 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring and the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted dihydropyridine and pyridine compounds.
Scientific Research Applications
LY 249933 has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of 1,4-dihydropyridines.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases due to its positive inotropic activity.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
LY 249933 exerts its effects by targeting specific molecular pathways. It primarily acts on calcium channels in cardiac muscle cells, enhancing calcium influx and thereby increasing the force of contraction. This positive inotropic effect is beneficial in conditions where increased cardiac output is desired .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another 1,4-dihydropyridine with similar cardiovascular effects.
Amlodipine: A widely used calcium channel blocker with antihypertensive properties.
Felodipine: Similar in structure and function, used to treat hypertension and angina.
Uniqueness
LY 249933 is unique due to its specific cardioselective properties and positive inotropic activity, which distinguishes it from other 1,4-dihydropyridines that primarily act as vasodilators.
Properties
CAS No. |
123250-77-1 |
---|---|
Molecular Formula |
C23H21N3O4S |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-phenylethyl 2,6-dimethyl-5-nitro-4-thieno[3,2-c]pyridin-3-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C23H21N3O4S/c1-13-20(23(27)30-15(3)16-7-5-4-6-8-16)21(22(26(28)29)14(2)25-13)18-12-31-19-9-10-24-11-17(18)19/h4-12,15,21,25H,1-3H3 |
InChI Key |
CCKMZRZDXWDKPS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CSC3=C2C=NC=C3)C(=O)OC(C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CSC3=C2C=NC=C3)C(=O)OC(C)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,4-dihydro-2,6-dimethyl-5-nitro-4-thieno-(3,2-c)pyridin-3-yl-3-pyridinecarboxylic acid LY 249933 LY-249933 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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